2,5-Dimethoxyterephthalonitrile
Description
2,5-Dimethoxyterephthalonitrile (CAS: 134611-49-7) is a nitrile-substituted aromatic compound featuring two methoxy (-OCH₃) groups at the 2 and 5 positions and two nitrile (-CN) groups at the 1 and 4 positions of the benzene ring. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol. This compound is characterized by high purity (≥97% as per commercial sources) and stability, making it valuable in organic synthesis, coordination chemistry, and polymer research . The electron-donating methoxy groups and electron-withdrawing nitrile substituents create a unique electronic profile, enabling applications in cross-coupling reactions and metal-organic frameworks (MOFs) .
Properties
IUPAC Name |
2,5-dimethoxybenzene-1,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLOSECFAMYVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxyterephthalonitrile can be synthesized through a reaction involving 1,4-dibromo-2,5-dimethoxybenzene and cuprous cyanide in the presence of N,N-dimethylformamide (DMF). The reaction mixture is typically refluxed at 150°C overnight under a nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic synthesis protocols involving high-purity reagents and controlled reaction conditions to ensure product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxyterephthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile groups can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Reduction: Conversion to 2,5-dimethoxybenzylamine.
Oxidation: Formation of 2,5-dimethoxyterephthalic acid.
Scientific Research Applications
2,5-Dimethoxyterephthalonitrile has several applications in scientific research:
Materials Science: Used in the synthesis of covalent triazine frameworks (CTFs) for applications in gas storage and separation.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Photoelectric Applications: Utilized in the development of charge transfer cocrystals for photoelectric devices.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyterephthalonitrile primarily involves its chemical reactivity due to the presence of nitrile and methoxy groups. These functional groups allow it to participate in various organic reactions, facilitating the formation of complex molecular structures. The specific molecular targets and pathways depend on the context of its application, such as in the formation of covalent triazine frameworks .
Comparison with Similar Compounds
2,5-Bis(hexyloxy)terephthalonitrile
- Molecular Formula : C₂₀H₂₈N₂O₂
- CAS No.: 496965-02-7
- Key Differences :
- Substituents: Hexyloxy (-OC₆H₁₃) groups replace methoxy (-OCH₃) groups.
- Impact :
- Increased lipophilicity due to longer alkyl chains, enhancing solubility in non-polar solvents.
- Lower melting point compared to 2,5-dimethoxyterephthalonitrile.
- Higher molecular weight (328.45 g/mol vs. 188.18 g/mol) affects diffusion rates in reactions.
- Synthesis : Achieves an 81% yield via bromination of 2,5-dihexyloxybenzene precursors, indicating robust synthetic feasibility .
- Applications : Likely used in liquid crystals or surfactants due to its hydrophobic character.
7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic Acid
- Molecular Formula : C₁₆H₂₀O₆
- CAS No.: 4655-68-9
- Key Differences: Structure: A ketone-linked heptanoic acid chain attached to a trimethoxyphenyl group. Electronic Effects: Three methoxy groups provide stronger electron-donating effects than the two in this compound.
- Applications: Potential pharmaceutical intermediate (e.g., anti-inflammatory or anticancer agents) due to the carboxylic acid moiety and aromatic ketone .
2,5-Dimethoxyphenylacetonitrile
- Molecular Formula : C₁₀H₁₀N₂O₂
- Key Differences :
- Structure : Contains a single acetonitrile (-CH₂CN) group instead of two nitrile (-CN) groups.
- Reactivity : Less electron-withdrawing than terephthalonitrile derivatives, reducing suitability for metal coordination but improving stability in nucleophilic substitutions.
- Applications : Widely used in agrochemicals and pharmaceuticals for synthesizing heterocycles, leveraging its high purity and ease of handling .
Data Table: Comparative Analysis
Research Findings and Trends
- Electronic Effects : Nitrile groups in this compound enhance its utility in electron-deficient aromatic systems, unlike phenylacetonitrile derivatives .
- Synthetic Feasibility : Bis(hexyloxy) derivatives achieve higher yields (81%) due to optimized alkoxy group reactivity, whereas methoxy-substituted nitriles prioritize purity over yield .
- Pharmaceutical Relevance: Trimethoxy and carboxylic acid-containing analogs (e.g., 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoic acid) dominate drug discovery pipelines, while nitrile-rich compounds like this compound are niche in materials science .
Biological Activity
2,5-Dimethoxyterephthalonitrile (C10H8N2O2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features two methoxy groups and a terephthalonitrile core. Its molecular formula is C10H8N2O2, and it has a molecular weight of 188.18 g/mol. The presence of the methoxy groups may influence its solubility and reactivity, potentially enhancing its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and antiviral properties. Its mechanism of action is hypothesized to involve interaction with cellular pathways and inhibition of viral replication.
Antiviral Activity
A study highlighted the antiviral potential of related compounds in the same chemical class. While specific data on this compound is limited, compounds with similar structures have shown significant activity against viruses such as vaccinia and cowpox viruses. The effectiveness is often measured using the half-maximal effective concentration (EC50) values in cell-based assays.
| Compound | EC50 (μM) against Vaccinia Virus | EC50 (μM) against Cowpox Virus |
|---|---|---|
| 5-(Dimethoxymethyl)-2′-deoxyuridine | 8.4 | 11.7 |
| This compound | TBD | TBD |
Note: TBD indicates that specific EC50 values for this compound were not available in the reviewed literature.
Antimicrobial Activity
Preliminary assessments suggest that compounds containing nitrile groups often exhibit antimicrobial properties. A review of natural products indicated that many derivatives can inhibit bacterial growth, although specific studies on this compound are still needed to confirm this activity.
Case Studies
While direct case studies on this compound are scarce, related compounds have been evaluated in clinical settings. For instance, studies on similar nitriles have demonstrated efficacy in treating viral infections and have been used as lead compounds for drug development.
-
Case Study: Antiviral Efficacy
- Objective : Evaluate the antiviral effects of methoxy-substituted nitriles.
- Method : In vitro assays using human foreskin fibroblast cells.
- Findings : Compounds showed significant antiviral activity with low cytotoxicity.
-
Case Study: Antimicrobial Screening
- Objective : Assess the antimicrobial properties of nitriles.
- Method : Disk diffusion method against various bacterial strains.
- Findings : Some derivatives exhibited zone inhibition against Gram-positive bacteria.
Research Findings
Recent research has focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). These studies aim to optimize biological activity while minimizing toxicity.
- Stability Studies : Investigations into the stability of related compounds under physiological conditions suggest that modifications at the methoxy positions can enhance stability and bioavailability.
- Mechanism of Action : Proposed mechanisms include interference with nucleic acid synthesis and disruption of viral envelope integrity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
